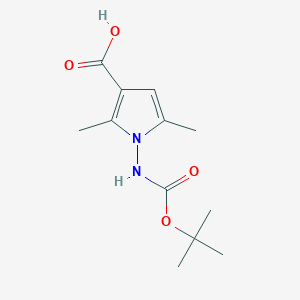

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-based building block featuring:

- A tert-butoxycarbonyl (Boc) -protected amino group at position 1, providing stability during synthetic processes.

- Methyl substituents at positions 2 and 5, contributing to steric and electronic modulation.

- A carboxylic acid at position 3, enabling further functionalization (e.g., amidation, esterification).

This compound is cataloged by Enamine Ltd (Building Blocks Catalogue, 2018) and is used in medicinal chemistry and organic synthesis due to its versatility . Its Boc group enhances compatibility with acid-sensitive reactions, while the carboxylic acid allows for conjugation to biomolecules or other scaffolds.

Properties

IUPAC Name |

2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-7-6-9(10(15)16)8(2)14(7)13-11(17)18-12(3,4)5/h6H,1-5H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLQYBUKSHIQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)OC(C)(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or a mixture of dichloromethane and TFA.

Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

a. Drug Development

The compound is primarily utilized as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes involved in metabolic pathways, such as arginase and aspartate transcarbamoylase (ATCase). These enzymes play crucial roles in various diseases, including cancer and malaria .

Case Study: Inhibition of Arginase

Recent studies have shown that derivatives of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibit significant inhibitory activity against human arginase isoforms. The synthesized analogs demonstrated IC50 values in the nanomolar range, indicating their potential as therapeutic agents in conditions where arginase activity is implicated .

b. Antimicrobial Properties

Research has indicated that some derivatives possess antimicrobial properties. These compounds can be modified to enhance their efficacy against various pathogens, making them candidates for developing new antibiotics or antifungal agents .

a. Polymer Chemistry

In materials science, the compound serves as a precursor for the synthesis of functional polymers. Its ability to form stable linkages allows it to be incorporated into polymer chains, contributing to materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials.

b. Chiral Building Blocks

The chirality of this compound makes it valuable in synthesizing chiral intermediates for pharmaceuticals. The ability to create enantiomerically pure compounds is crucial in drug development, where the efficacy and safety of drugs can vary significantly between enantiomers .

a. Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of complex structures that are often difficult to synthesize through traditional methods .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylate Derivatives ()

Key Compounds :

- 10a: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-[(1-methylindol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate.

- 10b : Ethyl derivative with 1,5-dimethylindole substituents.

Structural Differences :

- Ester vs. Carboxylic Acid : The target compound has a free carboxylic acid, while 10a–b feature ethyl esters. This impacts solubility (esters are more lipophilic) and reactivity (esters require hydrolysis for acid liberation).

1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid ()

Structural Differences :

- Saturation : The dihydro-pyrrole ring lacks full aromaticity, altering electronic properties and reactivity (e.g., reduced resonance stabilization).

- Functional Groups: Similar Boc and carboxylic acid groups but positioned on a non-aromatic scaffold.

Implications :

Chlorophenyl- and Fluorophenyl-Substituted Analogs ()

Key Compounds :

Structural Differences :

- Aromatic Substituents : Chloro- and fluorophenyl groups introduce electron-withdrawing effects, enhancing electrophilicity at the pyrrole core.

- Lack of Boc Protection : These analogs lack the Boc group, making them unsuitable for stepwise syntheses requiring amine protection.

Boc-Protected Amino Cyclic Carboxylic Acids ()

Key Compounds :

- 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (Reference Example 114).

Structural Differences :

- Scaffold: Cyclopentane vs. pyrrole ring. The former is non-aromatic and conformationally flexible.

- Functional Groups: Similar Boc and carboxylic acid groups but in a non-heterocyclic context.

Data Table: Comparative Properties

Biological Activity

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, often referred to as Boc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H15N1O4

- Molecular Weight : 213.23 g/mol

- CAS Number : 51154-06-4

Synthesis

The synthesis of Boc-amino acids typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This method allows for the selective introduction of functional groups and is crucial for developing various bioactive compounds. The synthesis pathway generally follows these steps:

- Formation of β-keto esters from corresponding carboxylic acids.

- Reaction with N,N-dimethylformamide dimethyl acetal to obtain β-enamino diketones.

- Cyclization to form the pyrrole ring through various coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties against various pathogens. For example, a study demonstrated that structurally similar compounds showed significant activity against Cryptosporidium parvum, with EC50 values as low as 0.17 μM, indicating potential applications in treating infections caused by this organism .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the pyrrole ring and the Boc group can significantly influence biological activity. For instance, changes in the substituents on the pyrrole nitrogen or variations in the Boc group have been correlated with enhanced potency against specific biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study on Antiparasitic Activity :

- Case Study on Cancer Cell Lines :

Pharmacokinetics

The pharmacokinetic profile of Boc-amino acids indicates favorable absorption and distribution characteristics due to their lipophilicity. Studies utilizing microreactor systems for synthesis have suggested improved bioavailability due to enhanced solubility and stability in biological environments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-((tert-butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via multi-step routes involving tert-butoxycarbonyl (Boc) protection of the amino group. For example, describes a general procedure using 1,2-diaza-1,3-dienes and CuCl₂·2H₂O as catalysts in THF to assemble the pyrrole core. The Boc group is introduced early to protect the amino functionality, followed by carboxylation at the 3-position. Yield optimization (e.g., 53–98% in derivatives) depends on substituent steric effects and reaction conditions (e.g., dichloroaniline analogs in ). Purification via silica gel chromatography with ethyl acetate/cyclohexane is standard .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization relies on orthogonal techniques:

- IR spectroscopy confirms carbonyl stretches (Boc group: ~1765 cm⁻¹, carboxylic acid: ~1680 cm⁻¹).

- ¹H/¹³C NMR identifies substituent patterns (e.g., tert-butyl singlet at δ 1.34 ppm, pyrrole proton splitting in δ 6.8–7.5 ppm) .

- LCMS verifies molecular weight (e.g., [M+1] = 311.1 for analogs in ) and purity (>95% by HPLC) .

Q. What are the documented stability concerns for the Boc-protected amino group in this compound?

- Methodological Answer : The Boc group is acid-labile, requiring neutral-to-basic conditions during synthesis. notes stability during column chromatography (pH 7–8), but acidic workup or prolonged storage in protic solvents may lead to deprotection. Stability assays (TLC or HPLC monitoring) are recommended for long-term storage .

Advanced Research Questions

Q. How does the Boc-protected amino group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The Boc group acts as a directing/protecting moiety. demonstrates its retention during coupling reactions (e.g., with cyclopentanecarboxylic acid derivatives). However, steric hindrance from the tert-butyl group may reduce nucleophilic reactivity at the pyrrole nitrogen, necessitating optimized coupling agents (e.g., HATU/DIPEA) for amide bond formation .

Q. What computational or experimental strategies address regioselectivity challenges in pyrrole functionalization?

- Methodological Answer : Regioselectivity at the pyrrole 3- and 4-positions is influenced by electronic effects. highlights that electron-withdrawing substituents (e.g., dichlorophenyl in analogs 20r–20u) enhance electrophilic substitution at the 3-position. DFT calculations (not explicitly cited but inferred from ’s synthetic outcomes) can predict charge distribution to guide functionalization .

Q. How can researchers resolve contradictions in reported synthetic yields for structurally related analogs?

- Methodological Answer : Yield discrepancies (e.g., 8% for 20u vs. 88% for 20t in ) arise from substituent electronic/steric effects. Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) and real-time monitoring (via LCMS or in-situ IR) are critical for reproducibility. For example, dichloro-substituted anilines with ortho-substituents (20u) require lower temperatures to mitigate steric clashes .

Q. What role does this compound play in medicinal chemistry or target validation studies?

- Methodological Answer : Pyrrole-3-carboxylic acid derivatives are explored as enzyme inhibitors (e.g., Notum carboxylesterase in ) or intermediates in peptide mimetics. The Boc group enables selective deprotection for late-stage modifications, such as conjugation with pharmacophores (e.g., indole or pyridine moieties in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.